Precise PEG5 Spacer Defines Unique Conformational Space in PROTAC Linker Libraries
In PROTAC design, the linker length governs the achievable distance between the E3 ligase and target protein ligands, which is critical for ternary complex formation . Pentaethylene Glycol Dimethanesulfonate (PEG5) occupies a specific, quantifiable niche within the commonly used PEG4, PEG6, and PEG8 series. Each ethylene glycol unit adds approximately 3.5-3.8 Å to the end-to-end distance, providing a discrete and predictable change in conformational space. This allows medicinal chemists to systematically probe linker length effects on degradation potency, making PEG5 an essential, non-redundant tool for optimizing the 'conformational entropy' of the degrader [1].
| Evidence Dimension | Linker end-to-end distance (approximate) |
|---|---|
| Target Compound Data | ~17.5 - 19.0 Å (for PEG5) |
| Comparator Or Baseline | PEG4 (~14.0 - 15.2 Å), PEG6 (~21.0 - 22.8 Å) |
| Quantified Difference | ~3.5 - 3.8 Å per ethylene glycol unit increment |
| Conditions | Estimated from typical fully extended PEG chain length (approx. 3.5-3.8 Å per EG unit); actual solution-phase distance depends on conformation. |
Why This Matters
This specific length increment allows researchers to fine-tune the spatial geometry of the PROTAC, which can be the deciding factor in achieving potent target degradation versus a completely inactive compound.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article. URL: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
